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An In-depth Technical Guide to (2S,3S)-2,3-
Diaminobutane-1,4-diol
Disclaimer: Publicly available scientific literature and chemical databases lack specific

experimental data for (2S,3S)-2,3-Diaminobutane-1,4-diol. This guide is compiled from

computed data, general chemical principles, and analogous synthetic methods for related chiral

diaminodiols. All presented data and protocols should be considered predictive and require

experimental validation.

Introduction
(2S,3S)-2,3-Diaminobutane-1,4-diol is a chiral organic compound containing two

stereocenters. Its structure, featuring two primary alcohol and two primary amine functional

groups, makes it a potentially valuable building block in medicinal chemistry and materials

science. The specific stereochemistry of the molecule can be expected to impart unique

properties and biological activities. This document aims to provide a comprehensive overview

of the known and predicted properties of this compound, as well as a general methodology for

its synthesis.
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Direct experimental data for the physical and chemical properties of (2S,3S)-2,3-
Diaminobutane-1,4-diol are not readily available. The following table summarizes computed

and general properties based on its structure and data from its stereoisomers.

Property
Value (Predicted or
Inferred)

Notes

Molecular Formula C₄H₁₂N₂O₂ -

Molecular Weight 120.15 g/mol [1][2]
This value is consistent across

all stereoisomers.

CAS Number 104769-25-7

This is the specific CAS

registry number for the (2S,3S)

stereoisomer.

Appearance
White to off-white solid

(Predicted)

Based on similar small-

molecule diaminodiols.

Melting Point Not available

Expected to be a crystalline

solid with a distinct melting

point, but no experimental data

found.

Boiling Point Not available

Likely to decompose at higher

temperatures before boiling

under atmospheric pressure.

Solubility
Soluble in water and polar

organic solvents (Predicted)

The presence of multiple

hydrogen bond donors and

acceptors suggests high

polarity.

pKa Not available

Expected to have two pKa

values for the two amine

groups, likely in the range of 9-

10.5.

LogP
-2.9 (Computed for

stereoisomers)[1][2]
Indicates high hydrophilicity.
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Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (2S,3S)-2,3-
Diaminobutane-1,4-diol have been found in the public domain. For research purposes,

spectroscopic analysis of a synthesized sample would be required for full characterization.

Chemical Reactivity
The chemical reactivity of (2S,3S)-2,3-Diaminobutane-1,4-diol is dictated by its primary amine

and primary alcohol functional groups.

Amine Group Reactions: The two primary amine groups can undergo typical reactions such

as acylation, alkylation, and Schiff base formation. They also impart basic properties to the

molecule.

Alcohol Group Reactions: The primary alcohol groups can be oxidized to aldehydes or

carboxylic acids, and can undergo esterification and etherification.

Chelating Agent: The presence of two nitrogen and two oxygen atoms in a small framework

suggests that this molecule could act as a chiral chelating ligand for various metal ions.

Experimental Protocols: A Generalized Approach to
Synthesis
A specific, validated experimental protocol for the synthesis of (2S,3S)-2,3-Diaminobutane-
1,4-diol is not available. However, a general stereoselective synthesis can be proposed based

on established methods for the preparation of chiral vicinal diaminodiols. The following is a

conceptual workflow.

Workflow for the Stereoselective Synthesis of (2S,3S)-2,3-Diaminobutane-1,4-diol
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Conceptual Synthetic Workflow

Starting Material
(e.g., (2S,3S)-1,4-dimethoxy-2,3-butanediol)

Step 1: Conversion of Diol to Diazide
(e.g., Mesylation followed by Azide Substitution)

Reagents:
1. MsCl, Et3N
2. NaN3, DMF

Intermediate: (2S,3S)-2,3-diazido-1,4-dimethoxybutane

Step 2: Reduction of Diazide to Diamine
(e.g., Catalytic Hydrogenation or Staudinger Reaction)

Reagents:
H2, Pd/C or PPh3, H2O

Intermediate: (2S,3S)-2,3-diamino-1,4-dimethoxybutane

Step 3: Demethylation
(e.g., BBr3)

Reagent:
BBr3

Final Product:
(2S,3S)-2,3-Diaminobutane-1,4-diol

Click to download full resolution via product page

Caption: A generalized synthetic route to (2S,3S)-2,3-Diaminobutane-1,4-diol.
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Detailed Methodologies (Conceptual):

Preparation of a Chiral Precursor: The synthesis would likely start from a commercially

available chiral C4 building block, such as L-tartaric acid or a derivative. For this example,

we consider a hypothetical starting material, (2S,3S)-1,4-dimethoxy-2,3-butanediol, which

would need to be synthesized from a chiral pool starting material.

Conversion of Diol to Diazide:

The diol is first converted to a good leaving group, for example, by mesylation. To a

solution of the diol in a suitable solvent like dichloromethane at 0 °C, triethylamine is

added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is

stirred until completion.

The resulting dimesylate is then reacted with an excess of sodium azide in a polar aprotic

solvent such as dimethylformamide (DMF). The reaction is heated to promote the SN2

reaction, leading to the formation of the diazide with inversion of stereochemistry if the

starting material had the opposite configuration at the stereocenters, or retention if a

double inversion is performed. For this workflow, it is assumed the starting material has

the desired stereochemistry.

Reduction of the Diazide to the Diamine:

The diazido intermediate is then reduced to the corresponding diamine. This can be

achieved through catalytic hydrogenation using a palladium on carbon catalyst under a

hydrogen atmosphere.

Alternatively, the Staudinger reaction can be employed, where the diazide is treated with

triphenylphosphine to form an intermediate phosphazene, which is then hydrolyzed to the

diamine.

Deprotection of the Hydroxyl Groups:

If the hydroxyl groups of the starting material were protected (as in this example with

methyl ethers), a final deprotection step is necessary. Boron tribromide (BBr3) is a

common reagent for the cleavage of methyl ethers. The reaction is typically carried out at

low temperatures in an inert solvent.
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Purification and Characterization:

Each step would require appropriate workup and purification, likely involving extraction

and column chromatography.

The final product's identity and purity would need to be confirmed by standard analytical

techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared

spectroscopy. The stereochemical purity would be assessed using chiral chromatography

or by derivatization with a chiral agent followed by NMR analysis.

Biological Activity and Applications
There is no specific information in the scientific literature regarding the biological activity or

applications of (2S,3S)-2,3-Diaminobutane-1,4-diol. However, based on the general

properties of related diaminobutane derivatives, potential areas of interest for future research

include:

Drug Development: Chiral diamines are important scaffolds in many pharmacologically active

compounds. This molecule could serve as a building block for the synthesis of novel drug

candidates.

Asymmetric Catalysis: As a chiral ligand, it could be used to form metal complexes for

asymmetric catalysis.

Materials Science: The difunctional nature of the molecule allows for its potential use as a

monomer in the synthesis of chiral polymers with unique properties.

Signaling Pathways and Logical Relationships
Due to the lack of information on the biological activity of (2S,3S)-2,3-Diaminobutane-1,4-diol,
there are no known signaling pathways in which it is involved. A logical relationship diagram for

its potential application in drug discovery is presented below.

Logical Workflow for Investigating the Biological Activity of a Novel Chiral Diaminodiol
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Drug Discovery Workflow

Synthesis and Characterization of
(2S,3S)-2,3-Diaminobutane-1,4-diol

High-Throughput Screening
(e.g., against a panel of enzymes or receptors)

Hit Identification

Identification of biological activity

Lead Optimization
(Synthesis of derivatives)

Structure-Activity Relationship (SAR) studies

In Vitro and In Vivo Testing
(ADME/Tox, Efficacy)

Preclinical Development

Promising candidate identified

Click to download full resolution via product page

Caption: A conceptual workflow for the investigation of novel compounds in drug discovery.
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Conclusion
(2S,3S)-2,3-Diaminobutane-1,4-diol is a chiral molecule with potential for various applications,

particularly in the fields of medicinal chemistry and asymmetric synthesis. However, a

significant gap exists in the scientific literature regarding its specific physical, chemical, and

biological properties. The information provided in this guide is based on predictions and

analogies to related compounds and should be used as a starting point for further experimental

investigation. The synthesis and characterization of this compound would be a valuable

contribution to the field of chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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